molecular formula C17H28N4O2S B12000207 3-methyl-8-(octylsulfanyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione

3-methyl-8-(octylsulfanyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12000207
M. Wt: 352.5 g/mol
InChI Key: LJZARJUGPCDTKD-UHFFFAOYSA-N
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Description

3-methyl-8-(octylsulfanyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with the molecular formula C17H28N4O2S and a molecular weight of 352.502 g/mol . This compound is part of a class of purine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

The synthesis of 3-methyl-8-(octylsulfanyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:

Chemical Reactions Analysis

3-methyl-8-(octylsulfanyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-methyl-8-(octylsulfanyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-8-(octylsulfanyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

3-methyl-8-(octylsulfanyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological properties.

Properties

Molecular Formula

C17H28N4O2S

Molecular Weight

352.5 g/mol

IUPAC Name

3-methyl-8-octylsulfanyl-7-propylpurine-2,6-dione

InChI

InChI=1S/C17H28N4O2S/c1-4-6-7-8-9-10-12-24-17-18-14-13(21(17)11-5-2)15(22)19-16(23)20(14)3/h4-12H2,1-3H3,(H,19,22,23)

InChI Key

LJZARJUGPCDTKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=NC2=C(N1CCC)C(=O)NC(=O)N2C

Origin of Product

United States

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